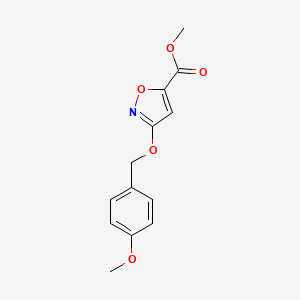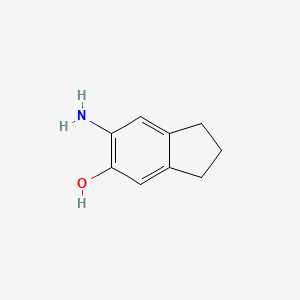
Methyl 3-chloropropanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloropropanimidate is an organic compound with the molecular formula C₄H₈ClNO It is a derivative of propanimidate, where a chlorine atom is substituted at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-chloropropanimidate can be synthesized through the following steps:
Starting Material: The synthesis begins with 3-chloropropionitrile.
Hydrolysis: 3-chloropropionitrile is hydrolyzed to form 3-chloropropionamide.
Methanolysis: The 3-chloropropionamide is then treated with methanol in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves:
Controlled Reaction Conditions: Maintaining low temperatures during the methanolysis step to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: Methyl 3-chloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: It can be hydrolyzed to form 3-chloropropanoic acid and methanol.
Reduction: The compound can be reduced to form 3-chloropropylamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted propanimidates.
Hydrolysis: Yields 3-chloropropanoic acid.
Reduction: Forms 3-chloropropylamine.
科学的研究の応用
Methyl 3-chloropropanimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
作用機序
The mechanism of action of methyl 3-chloropropanimidate involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
類似化合物との比較
Methyl 3-bromopropanimidate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-iodopropanimidate: Contains an iodine atom, making it more reactive due to the larger atomic radius.
Methyl 3-fluoropropanimidate: Less reactive due to the strong carbon-fluorine bond.
Uniqueness: Methyl 3-chloropropanimidate is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group, making it suitable for various substitution reactions, while its moderate reactivity allows for controlled transformations.
特性
CAS番号 |
84762-89-0 |
|---|---|
分子式 |
C4H8ClNO |
分子量 |
121.56 g/mol |
IUPAC名 |
methyl 3-chloropropanimidate |
InChI |
InChI=1S/C4H8ClNO/c1-7-4(6)2-3-5/h6H,2-3H2,1H3 |
InChIキー |
XZQHWPYBBMHFPE-UHFFFAOYSA-N |
正規SMILES |
COC(=N)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
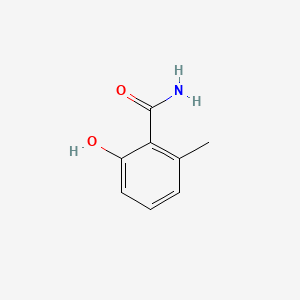
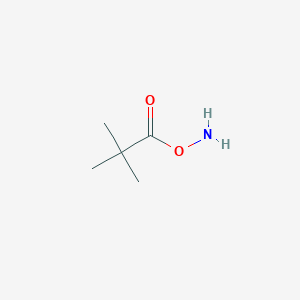
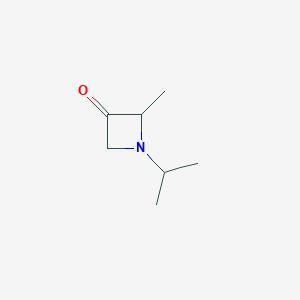
![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
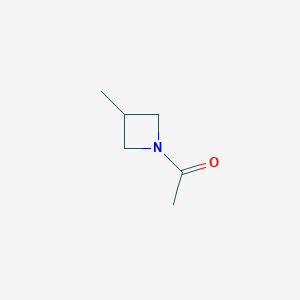
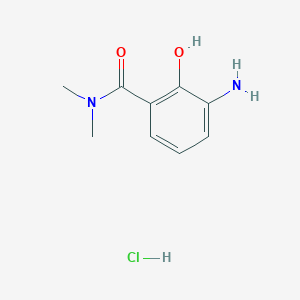
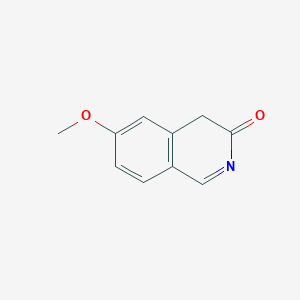
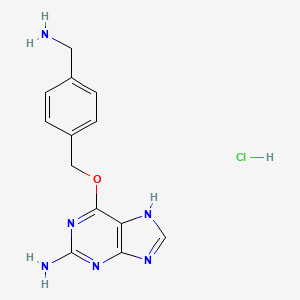
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
